H-Ala-D-Phe-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

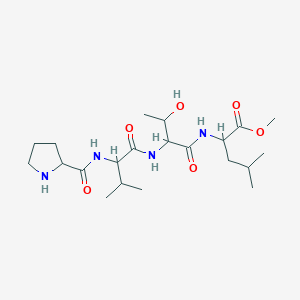

H-Ala-D-Phe-Ala-OH: est un tripeptide composé de trois acides aminés : alanine (Ala), phénylalanine (Phe) et à nouveau alanine (Ala). Les peptides jouent des rôles essentiels dans les processus biologiques, agissant comme molécules de signalisation, inhibiteurs enzymatiques et composants structurels.

Méthodes De Préparation

a. Voies de synthèse : La synthèse de H-Ala-D-Phe-Ala-OH implique généralement la synthèse peptidique en phase solide (SPPS). En SPPS, la chaîne peptidique croît étape par étape sur un support solide, généralement un acide aminé lié à une résine. La séquence est assemblée du C-terminus au N-terminus.

b. Conditions réactionnelles :- Réactions de couplage : Les acides aminés sont activés avec des réactifs comme le HBTU ou le HATU et couplés à la chaîne peptidique en croissance.

- Déprotection : Les groupes protecteurs Fmoc (9-fluorénylméthoxycarbonyle) sont éliminés à l’aide de pipéridine.

- Clivage : Le peptide est clivé de la résine à l’aide de TFA (acide trifluoroacétique).

c. Production industrielle : La production à l’échelle industrielle fait souvent appel à des machines de SPPS automatisées et à des protocoles optimisés pour l’efficacité.

Analyse Des Réactions Chimiques

H-Ala-D-Phe-Ala-OH: peut subir diverses réactions :

Hydrolyse : Clivage de la liaison peptidique par l’eau.

Oxydation : Modification oxydative des chaînes latérales des acides aminés.

Réduction : Réduction des ponts disulfures.

Substitution : Remplacement de groupes fonctionnels.

Les réactifs courants comprennent les enzymes (p. ex., les protéases), les acides, les bases et des catalyseurs spécifiques. Les principaux produits dépendent des conditions réactionnelles et de la séquence.

Applications De Recherche Scientifique

Études biologiques : Investigation des interactions protéines-protéines, de la cinétique enzymatique et des processus cellulaires.

Développement de médicaments : Les peptides comme inspirent la conception de médicaments en raison de leur spécificité et de leur faible toxicité.

Biochimie : Étude du repliement, de la stabilité et de la fonction des peptides.

Mécanisme D'action

H-Ala-D-Phe-Ala-OH: peut interagir avec les récepteurs cellulaires, les enzymes ou d’autres protéines. Ses effets pourraient impliquer des voies de transduction du signal ou des changements structurels.

Comparaison Avec Des Composés Similaires

Bien que H-Ala-D-Phe-Ala-OH soit unique, des peptides similaires comprennent H-Phe-Ala-OH et H-Ala-Ala-OH .

Propriétés

Formule moléculaire |

C15H21N3O4 |

|---|---|

Poids moléculaire |

307.34 g/mol |

Nom IUPAC |

2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22) |

Clé InChI |

XRUJOVRWNMBAAA-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)

![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)

![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)

![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)

![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)